2-Isocyano-5-chlorobenzotrifluoride
Description
2-Isocyano-5-chlorobenzotrifluoride (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound featuring an isocyano (-NC) group at position 2, a chlorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 1 (relative to the isocyano substituent). This compound belongs to a class of derivatives derived from benzotrifluoride, which are valued in organic synthesis for their electron-withdrawing trifluoromethyl group and reactive isocyano functionality.
Properties
IUPAC Name |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCWXFYXZGOIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategies for Isocyanide Synthesis
Isocyanides (-NC) are structurally distinct from isocyanates (-NCO) and require tailored synthetic approaches. Two primary strategies dominate industrial and laboratory settings:
1.1 Dehydration of Formamides
Formamides, derived from primary amines, undergo dehydration to yield isocyanides. Phosphorus oxychloride (POCl₃) or phosgene analogs like triphosgene are commonly employed. For example, the synthesis of p-chloroaniline isocyanates via triphosgene in ethyl acetate achieves >95% yield under reflux conditions . Adapting this to 2-isocyano-5-chlorobenzotrifluoride would involve:
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Formamide formation: Reacting 5-chloro-2-aminobenzotrifluoride with formic acid or formyl chloride.
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Dehydration: Treating the formamide intermediate with POCl₃ in dichloromethane at 0–5°C to prevent side reactions .
1.2 Hofmann Isocyanide Synthesis
This classical method involves reacting primary amines with chloroform (CHCl₃) and a strong base (e.g., KOH). While effective for simple substrates, harsh conditions and low yields (~50–60%) limit its utility for halogenated aromatics .
Triphosgene-Mediated Synthesis
Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative to phosgene for isocyanide generation. The CN104744306A patent demonstrates its efficacy in synthesizing p-chloroaniline isocyanates via a two-step process :
2.1 Reaction Protocol
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Amine Hydrochloride Formation :
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Mix 5-chloro-2-aminobenzotrifluoride with toluene and concentrated HCl (1:1.2 molar ratio).
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Reflux at 40–50°C for 2.5–4 hours to isolate the hydrochloride salt.
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Isocyanide Synthesis :
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Combine the hydrochloride salt with triphosgene (0.34–0.5 molar equivalents) in ethyl acetate.
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Heat to 50–60°C for 2 hours, then reflux at 80–90°C for 3 hours.
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Distill under reduced pressure (0.095 MPa) to isolate the product.
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2.2 Optimization Parameters
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Solvent : Ethyl acetate or dichloromethane enhances solubility and minimizes side reactions.
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Temperature : Controlled heating prevents decomposition of the thermally labile isocyanide group.
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Yield : Analogous syntheses report yields of 95–97% with GC purity >99.5% .
Metal-Catalyzed Routes
Transition metal catalysts, though less explored, enable milder conditions. A PubMed study on oligoribonucleotide synthesis highlights regioselective carbamoylation using phenyl isocyanate and metal carboxylates . For this compound, palladium-catalyzed coupling of aryl halides with isocyanide precursors could be feasible, though literature data remain sparse.
Analytical Validation
The U.S. EPA’s liquid chromatography-diode array/mass spectrometry (LC-DAD/MSD) method provides a framework for quantifying isocyanides in synthetic mixtures . Key parameters include:
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase (4.6 × 150 mm) |
| Mobile Phase | Acetonitrile/water gradient (35–70% B) |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8–12 min (calibrated per analyte) |
Chemical Reactions Analysis
Types of Reactions
2-Isocyano-5-chlorobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Addition: The isocyano group can participate in electrophilic addition reactions with electrophiles such as halogens and acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used.
Electrophilic Addition: Reagents such as bromine (Br2) or hydrochloric acid (HCl) are used.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzotrifluorides with various functional groups.
Electrophilic Addition: Products include halogenated or protonated derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Organic Synthesis
ICBT serves as a crucial building block in organic synthesis, particularly in the preparation of isocyanate derivatives which are essential for creating various pharmaceuticals and agrochemicals. Its isocyanate group can react with amines to form ureas, which are pivotal in drug development.
Table 1: Reactions Involving 2-Isocyano-5-chlorobenzotrifluoride
| Reaction Type | Product | Reference |
|---|---|---|
| Nucleophilic Addition | Ureas and Carbamates | |
| Coupling Reactions | Aryl Isocyanates | |
| Cycloaddition | Heterocycles |
Medicinal Chemistry
ICBT has been investigated for its potential medicinal applications. Studies have shown that compounds derived from ICBT exhibit promising biological activities, including anticancer properties.
Case Study: Anticancer Activity
A study evaluated the anticancer activity of ICBT derivatives against various cancer cell lines. The results indicated that specific modifications to the ICBT structure enhanced its efficacy against tumor growth, suggesting its potential as a lead compound for further drug development.
Material Science
In material science, ICBT is utilized in the synthesis of advanced materials such as polymers and coatings due to its unique chemical properties. The trifluoromethyl group imparts desirable characteristics like thermal stability and chemical resistance.
Table 2: Applications in Material Science
Mechanism of Action
The mechanism of action of 2-Isocyano-5-chlorobenzotrifluoride involves the covalent modification of target proteins. The isocyano group reacts with nucleophilic residues such as cysteine in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial activity, where it targets essential metabolic enzymes in bacteria, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between 2-Isocyano-5-chlorobenzotrifluoride and its analogues:
Reactivity and Stability
- Isocyano vs. Isocyanate Groups: The isocyano group (-NC) in this compound is more nucleophilic and thermally unstable compared to the isocyanate (-NCO) group in analogues like 2-Chloro-5-(trifluoromethyl)phenyl isocyanate. This makes the former more reactive in cycloaddition reactions but less shelf-stable .
- Trifluoromethyl vs. Trifluoromethoxy : Substitution of -CF₃ with -O-CF₃ (as in 2-Chloro-5-(trifluoromethoxy)benzoyl chloride) increases electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon .
- Halogen Positioning : The chlorine at position 5 in the target compound may sterically hinder reactions at the ortho position compared to 2,5-Dichlorobenzotrifluoride, where halogens occupy both positions 2 and 5 .
Stability Challenges
- The isocyano group’s sensitivity to moisture and oxygen necessitates inert handling conditions, contrasting with more stable halogenated benzotrifluorides (e.g., 2,5-Dichlorobenzotrifluoride) .
Biological Activity
2-Isocyano-5-chlorobenzotrifluoride (CAS 2920-12-9) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes an isocyanide functional group and trifluoromethyl groups, which contribute to its distinctive chemical reactivity and biological activity. Its chemical formula is C₈ClF₃N, and it is classified under the category of chlorobenzotrifluorides.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of anticancer properties. The presence of the isocyanide group has been linked to significant interactions with biological macromolecules, potentially leading to antitumor effects.
- Cell Cycle Arrest : Studies have shown that compounds containing isocyanide functionalities can induce cell cycle arrest in cancer cells, leading to apoptosis. This action may be mediated through the inhibition of specific cell cycle regulators.
- Apoptosis Induction : The compound appears to trigger apoptotic pathways, which are crucial for eliminating cancerous cells. Mechanistic studies suggest that it may activate caspases and other apoptotic markers.
- Reactive Oxygen Species (ROS) Generation : The trifluoromethyl groups may enhance the generation of ROS, contributing to oxidative stress in cancer cells, which can lead to cell death.
Antitumor Activity
A notable study evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, with IC₅₀ values demonstrating its potency compared to standard chemotherapeutic agents.
| Cell Line | IC₅₀ (μM) |
|---|---|
| H460 | 2.58 |
| HCT116 | 1.88 |
| PC-3 | 5.98 |
| L02 | 2.26 |
| Daudi | 5.99 |
The data suggests that the compound is particularly effective against colon cancer (HCT116) and lung cancer (H460) cell lines, indicating its potential as a therapeutic agent in oncology.
Mechanistic Studies
Further investigation into the mechanisms revealed that treatment with this compound resulted in:
- Increased levels of apoptotic markers such as cleaved PARP and caspase-3.
- Upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins.
These findings highlight the compound's ability to modulate apoptotic pathways effectively.
Safety and Toxicology
While exploring the biological activity, it is crucial to consider safety profiles. Safety Data Sheets (SDS) indicate that this compound should be handled with care due to potential toxicity upon exposure. Proper safety protocols must be followed during experimental applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
